molecular formula C13H11N3O5S B2826679 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 1903138-22-6

2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile

Katalognummer B2826679
CAS-Nummer: 1903138-22-6
Molekulargewicht: 321.31
InChI-Schlüssel: RDPSACAHUIKTAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings (the 2,4-dioxooxazolidine and the azetidine) would likely make the structure quite rigid.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the arrangement of atoms and the types of bonds in the molecule.

Wissenschaftliche Forschungsanwendungen

Environmental Implications and Transformation Products

The study of sulfonamide drugs, including those with complex structures similar to 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile, has revealed significant insights into their environmental fate and transformation. Research by Nödler et al. (2012) demonstrates the abiotic transformation of sulfamethoxazole (SMX) under denitrifying conditions, leading to the formation of transformation products such as 4-nitro-SMX and desamino-SMX. These findings emphasize the complex pathways through which sulfonamides can undergo transformation in the environment, potentially affecting their persistence and bioactivity (Nödler, Licha, Barbieri, & Pérez, 2012).

Antimicrobial Properties

The antimicrobial efficacy of compounds structurally related to 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is a focal area of research. Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derived from benzothiazole, demonstrating moderate to good antimicrobial activity against a range of pathogens. This underscores the potential of such compounds in developing new antimicrobial agents with broad-spectrum efficacy (Gilani, Nagarajan, Dixit, Taleuzzaman, & Khan, 2016).

Pharmacological Evaluation

The synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, have been explored for their potential antibacterial and antifungal activities. Studies like those conducted by Mistry and Desai (2006) have highlighted the antibacterial and antifungal potential of these compounds, suggesting their applicability in addressing multidrug-resistant infections (Mistry & Desai, 2006).

Enzyme Inhibition Studies

Research into the enzyme inhibitory potential of sulfonamides incorporating benzodioxane and acetamide moieties, as investigated by Abbasi et al. (2019), provides insights into the therapeutic applications of these compounds. The study showed that some synthesized compounds exhibited substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, underscoring the therapeutic potential of such chemical structures in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s impossible to say for sure what the mechanism of action of this compound would be .

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate whether the compound has any biological activity, for example, as a potential pharmaceutical .

Eigenschaften

IUPAC Name

2-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c14-5-9-3-1-2-4-11(9)22(19,20)15-6-10(7-15)16-12(17)8-21-13(16)18/h1-4,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPSACAHUIKTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.